molecular formula C7H7ClN2O2S B2892452 methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate CAS No. 2126178-52-5

methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B2892452
CAS No.: 2126178-52-5
M. Wt: 218.66
InChI Key: PQBCXSHDIBVTFZ-UHFFFAOYSA-N
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Description

Methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloromethyl sulfanyl substituent at position 2 and a methyl ester group at position 4. Its molecular formula is C₈H₇ClN₂O₂S, with a calculated molecular weight of 230.67 g/mol. Pyrimidine-based compounds are widely utilized as intermediates in pharmaceutical synthesis due to their structural versatility and reactivity. The chloromethyl sulfanyl group introduces electrophilic reactivity, enabling nucleophilic substitutions for further functionalization, while the methyl ester enhances solubility and stability during synthetic processes.

Properties

IUPAC Name

methyl 2-(chloromethylsulfanyl)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-2-3-9-7(10-5)13-4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBCXSHDIBVTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with chloromethyl methyl sulfide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate is not well-documented. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some pyrimidine derivatives inhibit the activity of cyclin-dependent kinases (CDKs) or other enzymes involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related molecules:

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate ()

Famotidine ()

Property Methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate Famotidine
Molecular Formula C₈H₇ClN₂O₂S C₇H₅F₃N₂O₂ C₈H₁₅N₇O₂S₃
Molecular Weight 230.67 g/mol 206.12 g/mol 337.42 g/mol
Key Substituents Chloromethyl sulfanyl (C2), methyl ester (C4) Trifluoromethyl (C2), methyl ester (C4) Thiazole ring, sulfamoyl group
Reactivity Electrophilic (Cl enables nucleophilic substitution) Electron-withdrawing (CF₃ stabilizes ring) Binds histamine receptors (pharmacological activity)
Applications Pharmaceutical intermediate (potential for derivatization) Pharmaceutical intermediate H₂-receptor antagonist (anti-ulcer drug)
Stability Sensitive to moisture/nucleophiles (Cl reactivity) Stable under recommended storage conditions Stable in acidic environments

Detailed Analysis

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate ():

  • Structural Similarities : Both compounds share a pyrimidine core with a methyl ester at position 4.
  • Functional Differences : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, stabilizing the pyrimidine ring against electrophilic attack. In contrast, the chloromethyl sulfanyl group (CH₂ClS) in the target compound introduces electrophilic reactivity, making it prone to nucleophilic substitution (e.g., with amines or thiols).
  • Applications : While both serve as pharmaceutical intermediates, the trifluoromethyl derivative’s stability suits it for use in controlled syntheses, whereas the chloromethyl analog’s reactivity allows for versatile derivatization.

Famotidine ():

  • Structural Divergence : Famotidine contains a thiazole ring and sulfamoyl group, enabling direct histamine H₂-receptor antagonism. The target compound lacks these pharmacophores but shares sulfur-containing substituents.
  • Functional Contrast : Famotidine exhibits therapeutic activity, while the target compound is a synthetic intermediate. However, the sulfanyl group in both molecules highlights the role of sulfur in modulating reactivity and bioactivity.

Research Findings

  • Reactivity Studies : The chloromethyl sulfanyl group in this compound undergoes nucleophilic substitution with amines to yield secondary amines, a key step in synthesizing bioactive molecules. This contrasts with the trifluoromethyl analog, which resists such reactions due to its inert CF₃ group .
  • Stability Challenges : The target compound’s chloromethyl group necessitates storage in anhydrous conditions to prevent hydrolysis, whereas the trifluoromethyl derivative remains stable at room temperature .
  • Pharmacological Potential: While famotidine directly inhibits gastric acid secretion , the target compound’s utility lies in its role as a precursor for molecules with modified receptor-binding profiles.

Biological Activity

Methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a chloromethyl sulfanyl group and a carboxylate moiety. The following structural formula illustrates its composition:

C8H8ClN2O2S\text{C}_8\text{H}_8\text{ClN}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antibacterial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses.

Case Study: Inhibition of Cytokine Production

A study conducted on human monocytic cells (THP-1) revealed that treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, two critical cytokines involved in inflammation. The results are summarized below:

Treatment ConcentrationTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500800
10 µM800300
50 µM200100

This suggests that the compound could be a potential therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis or chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly affect its potency and selectivity.

Table 2: SAR Analysis of Pyrimidine Derivatives

Compound VariantAntimicrobial Activity (MIC)Anti-inflammatory Efficacy
Methyl 2-(thio)methylpyrimidine-4-carboxylate64 µg/mLModerate
Methyl 2-(sulfanylmethyl)pyrimidine-4-carboxylate32 µg/mLHigh

These findings indicate that modifications to the sulfanyl group can enhance both antimicrobial and anti-inflammatory activities, suggesting pathways for future drug design.

Q & A

Q. How can synthetic routes for methyl 2-[(chloromethyl)sulfanyl]pyrimidine-4-carboxylate be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves chlorination of pyrimidine precursors followed by esterification to introduce the methyl carboxylate group. Key steps include:

  • Reagent Selection : Use chlorinating agents like POCl₃ or SOCl₂ under controlled anhydrous conditions to avoid hydrolysis .
  • Temperature Control : Maintain reaction temperatures between 60–80°C during esterification to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound with >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the chloromethyl (δ 4.2–4.5 ppm) and methyl carboxylate (δ 3.8–4.0 ppm) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₈H₈ClN₂O₂S, theoretical m/z 243.0) with ≤2 ppm error .
  • IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and C–S bond (~650 cm⁻¹) .

Q. How can researchers assess the preliminary antibacterial activity of this compound?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. lack of efficacy)?

Methodological Answer:

  • Dose-Response Profiling : Use IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo studies .
  • Comparative SAR : Synthesize analogs (e.g., replacing chloromethyl with trifluoromethyl) to isolate structural determinants of activity .

Q. How can molecular docking elucidate the compound’s interaction with potential enzyme targets (e.g., thymidylate synthase)?

Methodological Answer:

  • Target Selection : Prioritize enzymes critical to pyrimidine metabolism or DNA synthesis (e.g., PDB ID 1HVY).
  • Docking Workflow :
    • Prepare the ligand (AMBER force field) and protein (autodock Vina).
    • Validate docking parameters using co-crystallized ligands (RMSD ≤2.0 Å).
    • Analyze binding poses for hydrogen bonds with active-site residues (e.g., Arg²³⁰) .

Q. What in vivo models are suitable for evaluating anticancer efficacy, and how should toxicity be monitored?

Methodological Answer:

  • Xenograft Models : Implant HT-29 (colon cancer) cells into nude mice; administer 10–50 mg/kg compound intraperitoneally for 21 days.
  • Toxicity Markers : Measure ALT/AST levels (liver function) and renal biomarkers (creatinine) weekly .
  • Histopathology : Post-trial organ analysis (liver, kidneys) to detect necrosis or inflammation .

Q. How does the chloromethyl sulfanyl group influence reactivity in cross-coupling reactions compared to methylthio analogs?

Methodological Answer:

  • Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines/thiols 3–5× faster than methylthio derivatives (kinetic studies in DMF, 25°C) .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) via HPLC; chloromethyl analogs show 20% decomposition at 37°C over 48 hours vs. <5% for methylthio .

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